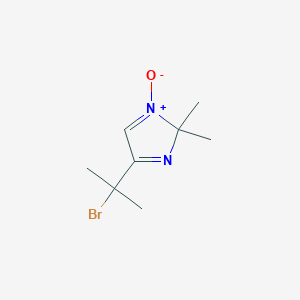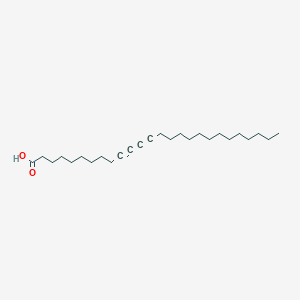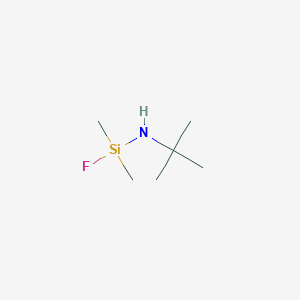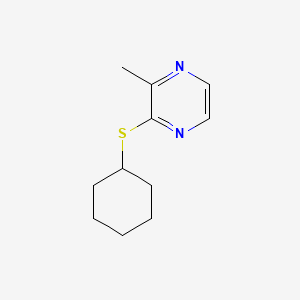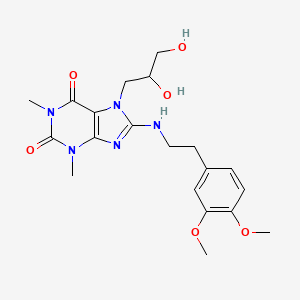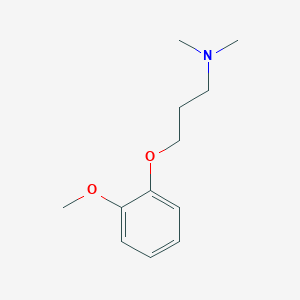
3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine is a chemical compound with a complex structure that includes a methoxyphenoxy group and a dimethylamino group attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)-1,2-epoxypropane. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in muscle relaxation and as an expectorant.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. It is known to act on the central nervous system, potentially by modulating neurotransmitter release or receptor activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with GABA receptors and other neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxyphenoxy)ethylamine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine
- (±)-2-[(2-Methoxyphenoxy)methyl]oxirane
- 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)-2-propanol .
Uniqueness
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine is unique due to its specific structural features, such as the combination of a methoxyphenoxy group with a dimethylamino group. This unique structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
75384-45-1 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-13(2)9-6-10-15-12-8-5-4-7-11(12)14-3/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI-Schlüssel |
LPXILBCDKVWPAN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)

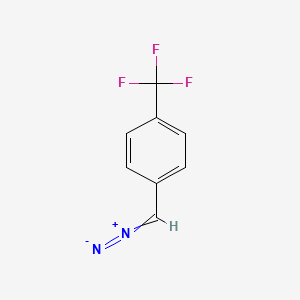
![7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14445467.png)
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
